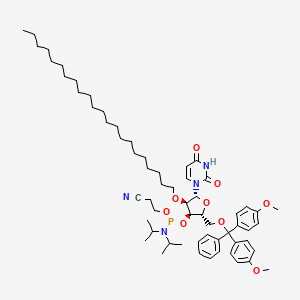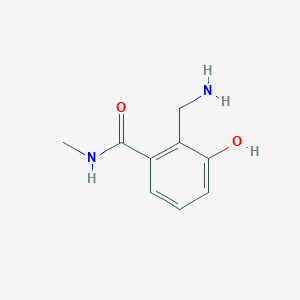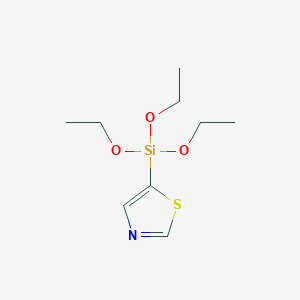![molecular formula C10H10N2O4 B14848390 [2-(Acetylamino)-6-formylpyridin-4-YL]acetic acid](/img/structure/B14848390.png)
[2-(Acetylamino)-6-formylpyridin-4-YL]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Acetylamino)-6-formylpyridin-4-YL]acetic acid: is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of an acetylamino group, a formyl group, and an acetic acid moiety attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Acetylamino)-6-formylpyridin-4-YL]acetic acid typically involves multi-step organic reactions. One common method starts with the functionalization of a pyridine derivative. The acetylamino group can be introduced through acetylation reactions, while the formyl group can be added via formylation reactions. The acetic acid moiety is often introduced through carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[2-(Acetylamino)-6-formylpyridin-4-YL]acetic acid: can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The acetylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Conversion of the formyl group to a carboxylic acid.
Reduction: Conversion of the formyl group to an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[2-(Acetylamino)-6-formylpyridin-4-YL]acetic acid: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [2-(Acetylamino)-6-formylpyridin-4-YL]acetic acid involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the formyl group can participate in various chemical reactions. These interactions can modulate biological pathways and result in specific biological effects.
Comparison with Similar Compounds
[2-(Acetylamino)-6-formylpyridin-4-YL]acetic acid: can be compared with other pyridine derivatives, such as:
Nicotinic acid:
Isonicotinic acid: Used in the synthesis of isoniazid, an anti-tuberculosis drug.
Picolinic acid: Known for its role in metal ion chelation.
The uniqueness of This compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10N2O4 |
|---|---|
Molecular Weight |
222.20 g/mol |
IUPAC Name |
2-(2-acetamido-6-formylpyridin-4-yl)acetic acid |
InChI |
InChI=1S/C10H10N2O4/c1-6(14)11-9-3-7(4-10(15)16)2-8(5-13)12-9/h2-3,5H,4H2,1H3,(H,15,16)(H,11,12,14) |
InChI Key |
MIIOILKFRRCUDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=N1)C=O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





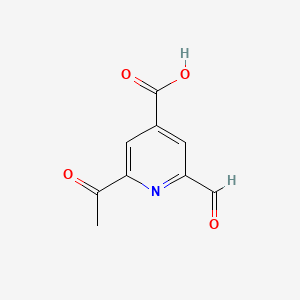


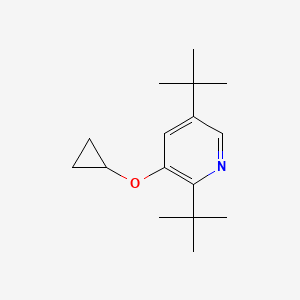
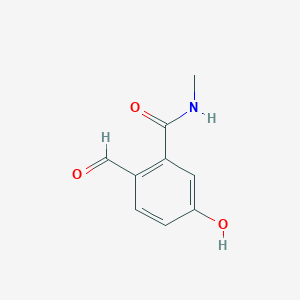

![(1R,2S)-1-oxido-1-[3-[(1R,2S)-1-oxido-2-(phenylcarbamoyl)pyrrolidin-1-ium-1-yl]propyl]-N-phenylpyrrolidin-1-ium-2-carboxamide](/img/structure/B14848363.png)
